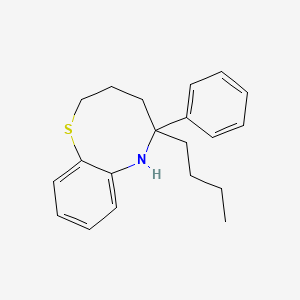![molecular formula C11H19N B14385444 6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine CAS No. 90038-80-5](/img/structure/B14385444.png)
6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine is a heterocyclic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a multicomponent reaction involving N-propargyl or allyl amine, allyl or propargyl ethers, acrolein, and β-oxobutenoates can be catalyzed by cerium(IV) ammonium nitrate to form the desired azepine scaffold .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[5.4.0]undec-5-ene: Another azepine derivative with similar structural features.
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine: Shares the azepine scaffold but differs in functional groups and reactivity.
Uniqueness
6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
90038-80-5 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
10-methyl-2-azatricyclo[5.3.1.02,6]undecane |
InChI |
InChI=1S/C11H19N/c1-8-4-5-9-7-11(8)12-6-2-3-10(9)12/h8-11H,2-7H2,1H3 |
InChI Key |
AZCUPKCRCIQDAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2CC1N3C2CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(Methanesulfonyl)methyl] ethanethioate](/img/structure/B14385363.png)
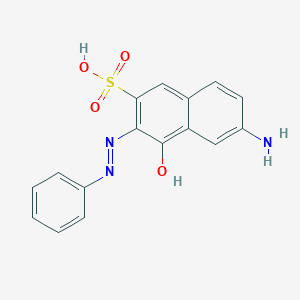
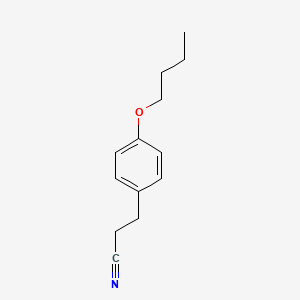
![Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate](/img/structure/B14385388.png)
![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)
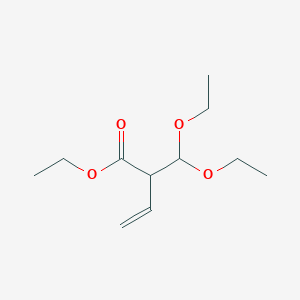
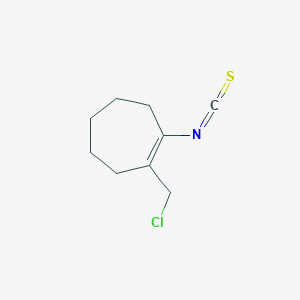
silane](/img/structure/B14385406.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
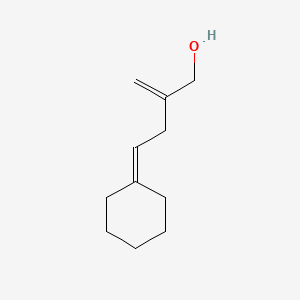
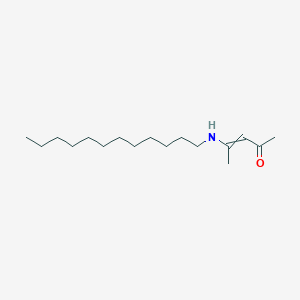
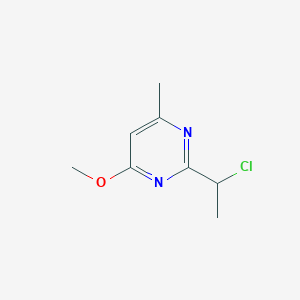
![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)
